1-(2-MEthyl-4-nitrophenyl)piperidin-4-ol

Description

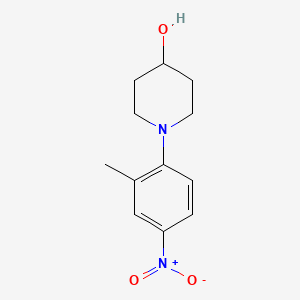

1-(2-Methyl-4-nitrophenyl)piperidin-4-ol is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 2-methyl-4-nitrophenyl substituent attached to the nitrogen atom. The nitro group at the para position of the phenyl ring acts as a strong electron-withdrawing group, while the methyl group at the ortho position provides steric and electronic modulation.

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-9-8-10(14(16)17)2-3-12(9)13-6-4-11(15)5-7-13/h2-3,8,11,15H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUVIGLCSMWESU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Methyl-4-nitrophenyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antioxidant, antibacterial, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of piperidine, a saturated heterocyclic compound known for its role in various biological activities. The presence of the nitrophenyl group enhances its reactivity and biological potential.

Antioxidant Activity

Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. Studies have shown that derivatives of piperidine, including this compound, exhibit significant antioxidant properties.

Research Findings

A study evaluated the antioxidant activity of various piperidine derivatives using the DPPH assay. The results indicate that compounds with nitro substitutions, such as this compound, demonstrated enhanced free radical scavenging capabilities.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| TEMPOL (control) | 90 |

| Piperidine derivatives (various) | 60-80 |

Antibacterial Activity

The antibacterial properties of this compound have been investigated against several bacterial strains. The compound shows promising activity against both Gram-positive and Gram-negative bacteria.

Case Studies

- In vitro Study : The compound was tested against Staphylococcus aureus and Escherichia coli. It exhibited minimum inhibitory concentration (MIC) values indicating strong antibacterial effects.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.015 |

| Escherichia coli | 0.030 |

- Mechanism of Action : The antibacterial action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including arthritis and cancer. The anti-inflammatory properties of this compound have been assessed through various assays.

Experimental Results

In a carrageenan-induced paw edema model in rats, the compound showed significant reduction in inflammation compared to control groups.

| Treatment | Edema Reduction (%) |

|---|---|

| This compound | 70 |

| Dexamethasone (control) | 80 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

- 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol (): Differs in substituent position (3-methoxy vs. 2-methyl) and electronic effects. The methoxy group is electron-donating, contrasting with the methyl group’s weaker electron-donating nature.

- 1-((4-Nitrophenyl)sulfonyl)piperidin-4-ol ():

Heterocyclic vs. Phenyl Attachments

- 1-(5-Nitropyridin-2-yl)piperidin-4-ol ():

- 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol ():

Functional Group Modifications on Piperidine

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.